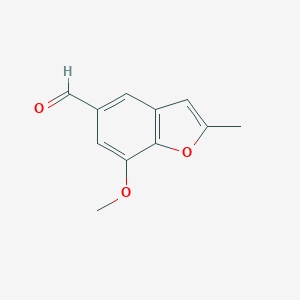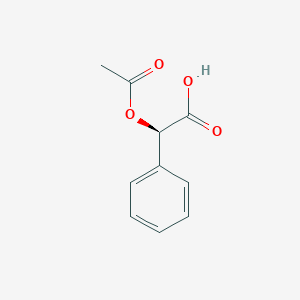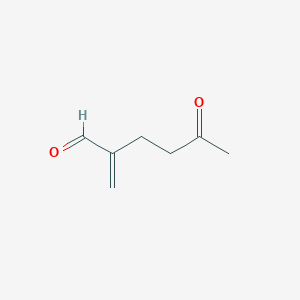
4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C18H25BO2 and its molecular weight is 284.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound and its variants have been extensively used in organic synthesis, demonstrating their versatility in forming complex molecular structures. For example, Coombs et al. (2006) detailed the synthesis and molecular structure of a closely related compound, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, emphasizing its stability and potential for further functionalization (Coombs et al., 2006). Similarly, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives by Spencer et al. (2002) highlights the compound's utility in modifying serine proteases, indicating its biomedical relevance (Spencer et al., 2002).
Optical and Fluorescence Applications
A novel application in the field of sensing and fluorescence was demonstrated by Nie et al. (2020), who synthesized a derivative for H2O2 detection in living cells. This compound exhibited significant sensitivity and selectivity for H2O2, indicating its potential in biochemical and medical diagnostics (Nie et al., 2020).
Material Science and Polymerization
In material science, the compound's derivatives have been used for the synthesis of polymeric materials. Takagi and Yamakawa (2013) explored its use in the Pd-catalyzed borylation of arylbromides, showcasing a method to synthesize arenes essential for electronic and photonic materials (Takagi & Yamakawa, 2013). Furthermore, Fischer et al. (2013) employed a derivative in creating enhanced brightness, emission-tuned nanoparticles, demonstrating the compound's role in developing new materials for optical applications (Fischer et al., 2013).
Catalysis and Mechanistic Studies
Its utility extends into catalysis, where Huang et al. (2021) provided insight into the crystal structure and DFT study of derivatives, contributing to the understanding of their physicochemical properties and reactivity (Huang et al., 2021). This research aids in the development of new catalytic processes, enhancing efficiency and selectivity in chemical reactions.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIKZTUXJAVHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)
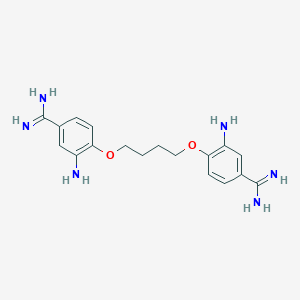

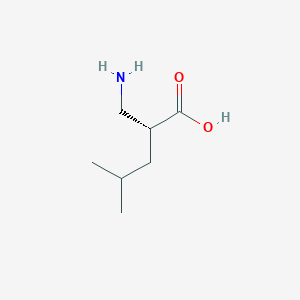
![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)
